cyclopenta-1,3-diene;nickel(2+)

Description

BenchChem offers high-quality cyclopenta-1,3-diene;nickel(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclopenta-1,3-diene;nickel(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

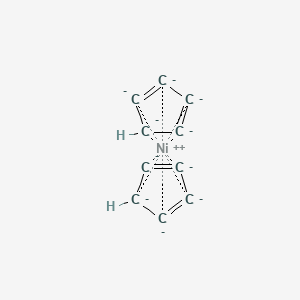

C10H2Ni-8 |

|---|---|

Molecular Weight |

180.82 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;nickel(2+) |

InChI |

InChI=1S/2C5H.Ni/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |

InChI Key |

FOJYUDYOMZUGEK-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Ni+2] |

Origin of Product |

United States |

Historical Development and Evolution of Nickel Cyclopentadienyl Chemistry

The journey into the world of cyclopentadienyl (B1206354) nickel complexes began shortly after the groundbreaking discovery of ferrocene (B1249389), the first metallocene. In 1953, Ernst Otto Fischer and his team successfully synthesized bis(cyclopentadienyl)nickel(II), commonly known as nickelocene (B73246) (Ni(C₅H₅)₂), marking a significant milestone in organonickel chemistry. wikipedia.orgchemeurope.comalchetron.com This discovery was part of a broader wave of research in the 1950s that established the "sandwich" structure of metallocenes, where a central metal atom is bonded to two parallel cyclopentadienyl rings. wikipedia.orgwikipedia.org Fischer, along with Geoffrey Wilkinson, was awarded the Nobel Prize in Chemistry in 1973 for their pioneering work on the chemistry of organometallic sandwich compounds. wikipedia.org

The initial synthesis of nickelocene involved the deprotonation of cyclopentadiene (B3395910) followed by the addition of a nickel(II) salt. wikipedia.org A modern and common laboratory preparation involves the reaction of a nickel(II) source, such as anhydrous nickel(II) chloride, with sodium cyclopentadienide (B1229720). wikipedia.orgchemeurope.com The reaction can be summarized as:

NiCl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl

Since its initial synthesis, nickelocene has been the subject of extensive academic interest due to its electronic structure and reactivity. wikipedia.orgalchetron.com It is a bright green, paramagnetic solid that is sensitive to air. wikipedia.orgalchetron.comchemicalbook.com Much of the subsequent research in this area has focused on understanding its bonding, reactivity, and the chemistry of its derivatives. wikipedia.orgalchetron.comchemicalbook.com The study of nickelocene and other metallocenes has significantly contributed to the development of theories on chemical bonding and has paved the way for the synthesis of a wide range of organometallic complexes with diverse applications.

Classification and Structural Archetypes Within Transition Metal Metallocenes and Half Sandwich Systems

Cyclopentadienyl (B1206354) nickel(II) complexes belong to a broader class of organometallic compounds known as metallocenes. wikipedia.orgchemeurope.com Metallocenes are a subset of sandwich compounds, characterized by a transition metal atom "sandwiched" between two cyclopentadienyl (Cp) ligands. wikipedia.orgwikipedia.org The general formula for a metallocene is (η⁵-C₅H₅)₂M, where M is a transition metal. wikipedia.org

The primary structural archetypes within this class are:

Metallocenes (Sandwich Compounds): These complexes feature a central metal atom bonded to two parallel cyclopentadienyl rings. wikipedia.orgchemeurope.com Nickelocene (B73246), with its two parallel Cp rings, is a classic example of this structure. wikipedia.org In the solid state, the cyclopentadienyl rings in nickelocene are staggered, giving the molecule D₅d symmetry. wikipedia.orgiucr.org However, some sources also mention an eclipsed conformation (D₅h symmetry) in the crystalline form. chemeurope.comalchetron.com The barrier to rotation between these conformations is very low. iucr.org

Half-Sandwich Compounds (Piano Stool Compounds): These complexes contain a metal atom coordinated to a single cyclopentadienyl ring, with other ligands occupying the remaining coordination sites. ilpi.comchemeurope.com They are often referred to as "piano stool" compounds, where the Cp ligand acts as the "seat" and the other ligands as the "legs". chemeurope.comlibretexts.org An example of a nickel-containing half-sandwich complex is cyclopentadienyl nickel nitrosyl, (C₅H₅)NiNO. wikipedia.org

Bent Metallocenes: In these derivatives, the two cyclopentadienyl rings are tilted relative to each other. ilpi.com This arrangement is more common for early transition metals and is often found in complexes where additional ligands are bonded to the metal center. ilpi.com

The classification of these complexes is crucial for understanding their reactivity and potential applications. The number and arrangement of the cyclopentadienyl ligands, along with the nature of the metal and any other coordinated ligands, dictate the electronic and steric properties of the complex.

| Structural Archetype | General Formula | Description | Example |

|---|---|---|---|

| Metallocene (Sandwich) | (η⁵-C₅H₅)₂M | A central metal atom is bonded to two parallel cyclopentadienyl rings. wikipedia.orgchemeurope.com | Nickelocene, Ni(C₅H₅)₂ wikipedia.org |

| Half-Sandwich (Piano Stool) | (η⁵-C₅H₅)MLn | A metal atom is coordinated to a single cyclopentadienyl ring and other ligands (L). ilpi.comchemeurope.com | Cyclopentadienyl nickel nitrosyl, (C₅H₅)NiNO wikipedia.org |

| Bent Metallocene | (η⁵-C₅H₅)₂MLn | The two cyclopentadienyl rings are tilted with respect to each other. ilpi.com | Titanocene dichloride, (C₅H₅)₂TiCl₂ ilpi.com |

Fundamental Role of Cyclopentadienyl Ligands η⁵ C₅h₅ in Nickel Coordination

Synthetic Routes Utilizing Nickelocene (Ni(η⁵-C₅H₅)₂) as a Precursor

Nickelocene, Ni(C₅H₅)₂, a 20-valence electron organometallic compound, serves as a versatile and common starting material for a variety of cyclopentadienyl nickel(II) complexes. wikipedia.orgguidechem.com Most chemical reactions involving nickelocene are driven by its tendency to achieve a more stable 18-electron configuration, which typically involves the loss or modification of one of its two cyclopentadienyl (Cp) rings. wikipedia.orgchemeurope.com

A straightforward and widely employed method for synthesizing half-sandwich cyclopentadienyl nickel(II) halide complexes of the type [CpNi(L)X] involves the reaction of nickelocene with phosphonium (B103445) or N-heterocyclic carbene (NHC) precursors. acs.orgst-andrews.ac.ukresearchgate.net This reaction proceeds through the protonation of one of the Cp rings in nickelocene, which then departs as cyclopentadiene (B3395910). researchgate.net

The general procedure involves reacting nickelocene with an imidazolium (B1220033) halide salt (NHC·HX) or a phosphonium halide in a suitable solvent, such as refluxing tetrahydrofuran (B95107) (THF). acs.orgst-andrews.ac.uk This one-step synthesis is advantageous as it avoids the need to pre-generate and isolate the free carbene, which can be unstable. acs.org The driving force for the reaction is the conversion of the 20-electron nickelocene into a more stable 18-electron product. researchgate.net A variety of NHC and phosphine (B1218219) ligands have been successfully incorporated using this methodology, yielding complexes that are often active as catalysts in organic transformations like aryl amination and dehalogenation. acs.orgst-andrews.ac.uk

Table 1: Examples of [CpNi(L)X] Complexes Synthesized from Nickelocene

| Precursor 1 | Precursor 2 | Ligand (L) | Product | Solvent | Conditions | Reference(s) |

| Nickelocene | Triethylphosphonium chloride | Triethylphosphine (PEt₃) | [CpNi(PEt₃)Cl] | THF | Reflux | acs.orgst-andrews.ac.uk |

| Nickelocene | IMes·HCl | IMes | [CpNi(IMes)Cl] | THF | Reflux | acs.org |

| Nickelocene | IPr·HCl | IPr | [CpNi(IPr)Cl] | THF | Reflux | acs.org |

| Nickelocene | SIPr·HCl | SIPr | [CpNi(SIPr)Cl] | THF | Reflux | acs.org |

Note: IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene; IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene; SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene.

Information regarding the specific synthetic route involving the reaction of nickelocene with silyl (B83357) anions for the direct cleavage of the carbon-cyclopentadienyl (C-Cp) bond was not available in the searched sources.

Direct Synthesis from Nickel(II) Halide Precursors and Cyclopentadienyl Sources

An alternative and fundamental approach to cyclopentadienyl nickel(II) complexes involves the direct reaction of a nickel(II) halide with a cyclopentadienyl source. This metathesis reaction is the primary method for the synthesis of the parent nickelocene and can be adapted to produce a range of derivatives.

The most common synthesis of nickelocene itself involves the reaction of an anhydrous nickel(II) salt with sodium cyclopentadienide (NaCp). wikipedia.orgguidechem.comchemeurope.comsciencemadness.org A typical modern procedure uses an anhydrous source of nickel(II) chloride, such as hexaamminenickel(II) chloride, which is treated with two equivalents of NaCp in a solvent like THF. wikipedia.orgchemeurope.comsciencemadness.org The reaction yields the bright green, paramagnetic solid nickelocene, along with sodium chloride and ammonia (B1221849) as byproducts. wikipedia.org Similarly, nickel(II) bromide can be used as the nickel source. guidechem.comchemicalbook.com This method is foundational for accessing nickelocene, which is itself a precursor for other cyclopentadienyl nickel complexes as described in section 2.1. guidechem.com

The general reaction is as follows: [Ni(NH₃)₆]Cl₂ + 2 NaC₅H₅ → Ni(C₅H₅)₂ + 2 NaCl + 6 NH₃ wikipedia.orgchemeurope.com

Detailed procedures for the direct synthesis of neutral cyclopentadienyl nickel(II) complexes from the reaction of nickel(II) halides with thallium cyclopentadienide (TlCp) or organomercurial reagents were not found in the searched sources. However, thallium salts with non-coordinating anions are utilized in the synthesis of cationic complexes (see section 2.3).

Targeted Synthesis of Cationic Cyclopentadienyl Nickel(II) Complexes

Cationic cyclopentadienyl nickel(II) complexes, typically featuring a [CpNi(L)₂]⁺ or [CpNi(L-L)]⁺ core, are of significant interest, particularly as catalyst precursors. scielo.br Their synthesis can be achieved through two main strategies: modification of a pre-existing cyclopentadienyl nickel complex or direct construction from simpler nickel(II) precursors.

One route involves the substitution of ligands from a neutral or cationic precursor. For instance, a cationic complex containing two triphenylphosphine (B44618) ligands, [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆, can be treated with an α-diimine ligand, such as bis(mesitylimino)acenaphthene (Mes-BIAN), to quantitatively yield the new cationic complex [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆. scielo.br

A more direct method involves the reaction of a nickel(II) halide precursor with a cyclopentadienyl source, followed by halide abstraction with a salt containing a large, non-coordinating anion. scielo.br In a representative synthesis, a nickel(II) bromide complex, [NiBr₂(Mes-BIAN)], is first reacted with sodium cyclopentadienide (NaCp) in THF. scielo.br After the initial reaction and removal of the sodium bromide byproduct, thallium(I) hexafluorophosphate (B91526) (TlPF₆) is added. scielo.br This induces an anion exchange and precipitation of the desired cationic complex, [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆, which can be isolated as dark green crystals in moderate yield. scielo.br This method allows for the assembly of cationic complexes bearing both a cyclopentadienyl ring and other chelating ligands in a single synthetic sequence. scielo.br

Table 2: Examples of Cationic Cyclopentadienyl Nickel(II) Complex Syntheses

| Ni(II) Precursor | Cp Source | Other Reagents | Product | Yield | Reference(s) |

| [NiBr₂(Mes-BIAN)] | NaCp | TlPF₆ | [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆ | 45% | scielo.br |

| [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆ | (already present) | Mes-BIAN | [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆ | Quantitative | scielo.br |

| [NiCl₂(PPh₃)₂] | NaCp | TlPF₆ | [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆ | - | scielo.br |

Synthetic Approaches to Substituted Cyclopentadienyl Nickel(II) Derivatives

The synthesis of substituted cyclopentadienyl nickel(II) derivatives has been an area of significant research, driven by the diverse applications of these compounds in catalysis and materials science. nitrkl.ac.in The substitution on the cyclopentadienyl (Cp) ring or the coordination of other ligands to the nickel center allows for the fine-tuning of the electronic and steric properties of the resulting complexes.

One common strategy involves the reaction of a pre-formed substituted cyclopentadienyl anion with a suitable nickel(II) salt. For instance, various substituted nickelocenes can be prepared using this method. rsc.org

A significant class of substituted cyclopentadienyl nickel(II) derivatives are cationic complexes, which often exhibit high reactivity. These can be synthesized through several routes. One method involves the reaction of [NiBr₂(Mes-BIAN)] (where Mes-BIAN is bis(mesitylimino)acenaphthene) with sodium cyclopentadienide (NaCp) in the presence of a halide abstractor like thallium hexafluorophosphate (TlPF₆). This reaction yields the cationic complex [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆. scielo.brresearchgate.net An alternative, higher-yield synthesis involves the direct substitution of phosphine ligands from a precursor like [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆ with the desired bidentate ligand, such as Mes-BIAN, in a suitable solvent like o-dichlorobenzene (ODCB). scielo.br

Another approach focuses on incorporating N-heterocyclic carbene (NHC) ligands, which are known for forming strong bonds with metal centers. Cationic cyclopentadienyl nickel(II) complexes featuring hybrid N,C-chelating benzothiazolyl NHC ligands have been synthesized. rsc.org These complexes, with the general formula [CpNiL][PF₆], are prepared from the corresponding nickel(II) benzothiazolyl-substituted N-heterocyclic carbene halide complexes. The resulting compounds have shown efficiency as catalysts in C-C bond formation reactions, such as the homo-coupling of benzyl (B1604629) bromide. rsc.org

The table below summarizes synthetic routes to selected substituted cyclopentadienyl nickel(II) derivatives.

| Precursor(s) | Reagents | Product | Yield | Reference(s) |

| [NiBr₂(Mes-BIAN)] | NaCp, TlPF₆ | [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆ | Moderate | scielo.brresearchgate.net |

| [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆ | Mes-BIAN | [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆ | Quantitative | scielo.br |

| Nickel(II) benzothiazolyl-substituted NHC halide | KPF₆ | [CpNi(benzothiazolyl-NHC)]PF₆ | Not Specified | rsc.org |

Synthesis of Bimetallic and Multimetallic Cyclopentadienyl Nickel Architectures

The construction of bimetallic and multimetallic architectures containing cyclopentadienyl nickel units is of great interest due to the potential for synergistic effects between the different metal centers, leading to unique reactivity and catalytic properties. acs.org These complexes can be either homobimetallic (containing two nickel atoms) or heterobimetallic (containing nickel and another metal). nitrkl.ac.in

A primary synthetic strategy involves the use of ligands capable of bridging two or more metal centers. Phosphino-functionalized cyclopentadienyl ligands, such as those in 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 1,1'-bis(diphenylphosphino)cobaltocene, are particularly effective. For example, the reaction of 1,1'-bis(diphenylphosphino)ferrocene with nickel complexes like Ni(PMe₃)₄ or NiMe₂(PMe₃)₃ results in the formation of a heterobimetallic Fe-Ni complex, [Fe(η⁵-C₅H₄PPh₂)₂(Ni(PMe₃)₂)]. nih.gov Similarly, reacting 1,1'-bis(diphenylphosphino)cobaltocene with Ni(PMe₃)₄ or Ni(COD)₂ yields various Co-Ni bimetallic complexes. nih.gov

Another approach to heterobimetallic complexes involves the reaction of two different metallocenes. For instance, the reaction of [(η⁶-C₆Me₆)₂Co]PF₆ with nickelocene produces an unsymmetrical triple-decker complex, [(η⁶-C₆Me₆)Co(μ-η⁵:η⁵-C₅H₅)Ni(η⁵-C₅H₅)]PF₆, where a cyclopentadienyl ring bridges the cobalt and nickel centers. researchgate.net

The synthesis of these complex architectures often involves carefully controlled reaction conditions to achieve the desired product. The resulting compounds are characterized using a variety of spectroscopic and diffraction techniques to elucidate their structures. nih.gov

The table below provides examples of synthetic methods for bimetallic cyclopentadienyl nickel complexes.

| Ni Precursor | Second Metal Precursor / Ligand | Product | Reference(s) |

| Ni(PMe₃)₄ or NiMe₂(PMe₃)₃ | 1,1'-bis(diphenylphosphino)ferrocene | [Fe(η⁵-C₅H₄PPh₂)₂(Ni(PMe₃)₂)] | nih.gov |

| Ni(PMe₃)₄ or Ni(COD)₂ | 1,1'-bis(diphenylphosphino)cobaltocene | [Co(η⁵-C₅H₄PPh₂)₂(Ni(PMe₃)₂)] or [Co(η⁵-C₅H₄PPh₂)₂(Ni(COD))] | nih.gov |

| Nickelocene | [(η⁶-C₆Me₆)₂Co]PF₆ | [(η⁶-C₆Me₆)Co(μ-η⁵:η⁵-C₅H₅)Ni(η⁵-C₅H₅)]PF₆ | researchgate.net |

X-ray Diffraction Analysis of Molecular and Solid-State Structures

X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cyclopentadienyl nickel(II) complexes, this technique has provided invaluable insights into their molecular and solid-state structures.

Geometrical Parameters and Coordination Environments (e.g., piano-stool, sandwich)

Cyclopentadienyl nickel(II) complexes exhibit diverse coordination geometries, most notably the "sandwich" and "piano-stool" arrangements.

Sandwich Complexes: The quintessential example is nickelocene, Ni(η⁵-C₅H₅)₂, where a nickel(II) ion is "sandwiched" between two parallel cyclopentadienyl (Cp) rings. wikipedia.org In the solid state, nickelocene adopts a staggered conformation with D₅d symmetry. wikipedia.org The nickel center is formally in the +2 oxidation state, with the Cp rings considered as cyclopentadienyl anions (Cp⁻). wikipedia.org This structure is analogous to that of ferrocene. wikipedia.org

Piano-Stool Complexes: In these half-sandwich compounds, the cyclopentadienyl ring forms the "seat" of the stool, while other ligands attached to the nickel atom act as the "legs". nitrkl.ac.inroaldhoffmann.com The geometry of these complexes can vary between a tetrahedron and an octahedron, influenced by the number of d-electrons. ub.edu An increase in d-electrons generally favors a shift from a tetrahedral to a more octahedral geometry. ub.edu For instance, cationic cyclopentadienyl nickel(II) complexes with α-diimine ligands can adopt a distorted pseudo-square-planar geometry in the solid state. researchgate.net Similarly, ruthenium(II) p-cymene (B1678584) complexes, which are analogous in structure, are known to adopt a characteristic three-legged piano-stool geometry. mdpi.com

Bond Lengths and Angles in Nickel-Ligand Coordination

Detailed X-ray diffraction studies have provided precise measurements of bond lengths and angles within cyclopentadienyl nickel(II) complexes, which are crucial for understanding the nature of the nickel-ligand interactions.

In a study of a mononuclear nickel(II) complex with a pentadentate Schiff base ligand and a water molecule, the Ni-N bond lengths were found to be in the normal range, with minor distortions from a regular octahedral geometry attributed to the constraints of ring formation. nih.gov For comparison, in a distorted octahedral nickel(II) complex with bipyridine and acetate (B1210297) ligands, the average Ni-N and Ni-O distances were determined to be 2.062 Å and 2.110 Å, respectively. marquette.edu Another study on a nickel(II) complex with a tridentate NNO chelate ligand revealed elongated Ni-N bonds to the nitrogen atom of a benzothiadiazole ring. rsc.org

The table below presents selected bond lengths for a representative cyclopentadienyl nickel(II) complex.

| Bond | Length (Å) |

| Ni-N(imine) | Varies with ligand |

| Ni-N(pyridine) | Varies with ligand |

| Ni-O(imide) | Varies with ligand |

| Ni-Cl | Varies with ligand |

Data based on findings for various nickel complexes, specific values for a single cyclopentadienyl nickel(II) complex are dependent on the full ligand set. researchgate.net

Structural Insights into Bridging Ligand Geometries

In some multinuclear cyclopentadienyl nickel(II) complexes, ligands can bridge between two nickel centers. X-ray diffraction provides critical information on the geometry of these bridging interactions. For example, the reaction of nickelocene with secondary phosphines leads to the formation of a dinuclear complex, [Ni₂(PPh₂)₂(C₅H₅)₂], where phosphido groups bridge the two nickel centers. wikipedia.org The structural analysis of such compounds reveals the precise bond lengths and angles of the bridging framework.

In a different context, a dinuclear nickel(II) complex tethered by a diethyl ether linkage showed a Ni--Ni separation of 7.072 Å, with a crystallographic center of inversion between the methylene (B1212753) carbons of the bridge. marquette.edu Another example is a binuclear nickel complex with a substituted cyclopentadienyl ligand that exhibits a Ni=Ni double bond distance of 2.316 Å. beloit.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is an indispensable technique for characterizing the structure and dynamics of molecules in solution. For cyclopentadienyl nickel(II) complexes, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed electronic and structural information.

Proton (¹H) NMR Spectroscopic Fingerprinting and Coupling Phenomena

The ¹H NMR spectrum of a cyclopentadienyl nickel(II) complex provides a unique fingerprint. The chemical shifts of the cyclopentadienyl protons are particularly informative. Due to the paramagnetic nature of many nickel(II) complexes, such as nickelocene, the ¹H NMR signals can be significantly shifted to unusually high fields. wikipedia.org This paramagnetism arises from the two unpaired d-electrons on the nickel center. wikipedia.org

In diamagnetic cyclopentadienyl nickel(II) complexes, such as cationic complexes with α-diimine ligands, more conventional ¹H NMR spectra are observed. researchgate.net In some cases, fluxional processes in solution, such as ligand exchange or conformational changes, can be studied by variable-temperature ¹H NMR spectroscopy. researchgate.net For instance, two-dimensional NMR techniques like COSY have been successfully used to assign hyperfine shifted resonances in octahedral nickel(II) complexes, allowing for the clear identification of coupled protons within the ligand framework. marquette.educapes.gov.br

Carbon-13 (¹³C) NMR Spectroscopic Assignments

For example, in a cationic cyclopentadienyl nickel(II) complex with a bis(mesityl-imino)acenaphthene ligand, the ¹³C NMR spectrum in CDCl₃ showed a characteristic signal for the PF₆⁻ counter-ion at -143.7 ppm (as a septet with a P-F coupling constant of 712 Hz). researchgate.net The assignment of the carbon signals of the cyclopentadienyl and other organic ligands provides crucial data for confirming the proposed structure in solution. Variable-temperature ¹³C NMR can also be employed to study dynamic processes, such as carbonyl exchange in related metal-cyclopentadienyl complexes. researchgate.net

The following table summarizes typical NMR data for a representative cyclopentadienyl nickel(II) complex.

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹H (Cp) | Varies (often high field in paramagnetic complexes) | - |

| ¹³C (Cp) | Varies | - |

| ¹⁹F (PF₆⁻) | ~ -143.7 | J(P-F) = 712 |

Data is illustrative and specific values depend on the complex and solvent. wikipedia.orgresearchgate.net

Phosphorus-³¹P and Other Heteronuclear NMR Investigations

While the paramagnetism of nickelocene, arising from two unpaired electrons, results in unusually high-field chemical shifts in its ¹H NMR spectrum, it complicates detailed structural analysis. wikipedia.org However, the introduction of phosphine ligands allows for the use of Phosphorus-31 (³¹P) NMR spectroscopy to probe the electronic environment of the nickel center.

Heteronuclear NMR, including ¹³C NMR, has also been employed to characterize diamagnetic derivatives. For example, the ¹³C{¹H} NMR spectrum of a cationic cyclopentadienyl nickel(II) complex with a bis(mesityl-imino)acenaphthene ligand displays distinct signals for the cyclopentadienyl ring, the imino carbons, and the various carbons of the mesityl groups, providing a complete picture of the carbon framework. scielo.brresearchgate.net

Table 1: Selected ³¹P NMR Data for Cyclopentadienyl Nickel(II) Phosphine Complexes

| Complex | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| [Ni(PPh₂CHCH₂)(PPh₂-η²-CHCH₂)]₂ | - | 29.1, 27.0 | Broad | - | nih.gov |

| [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆ | CD₂Cl₂ | 35.7 (PPh₃) | Singlet | - | scielo.brresearchgate.net |

| [Ni(η⁵-C₅H₅)(PPh₃)₂]PF₆ | CD₂Cl₂ | -143.7 (PF₆⁻) | Septet | ¹JPF = 712 | scielo.brresearchgate.net |

| [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆ | CDCl₃ | -143.7 (PF₆⁻) | Septet | ¹JPF = 712 | scielo.brresearchgate.net |

Data compiled from various research articles.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species like nickelocene and its derivatives, which possess unpaired electrons. wikipedia.org Nickel(II) complexes, with their S=1 spin state, can exhibit complex EPR spectra, and their detection often requires high-frequency and high-field EPR (HFEPR) spectroscopy, especially when the zero-field splitting is large. nih.govepa.gov

Mononuclear (η⁵-cyclopentadienyl)nickel(I) complexes, formed during the reduction of nickelocene in the presence of stabilizing ligands like phosphines, have been studied by EPR. researchgate.net These studies help in understanding the electronic structure and the nature of the ground-state wave functions. researchgate.net For instance, the EPR spectrum of a singly oxidized nickel(II)–L¹ complex (where L¹ is a tetradentate o-phenylenedioxamidate ligand) shows a rhombic signal characteristic of a square-planar low-spin (S=1/2) Ni(III) ion. rsc.org

The EPR spectra of nickel(II) ions in crystalline lattices provide information about the coordination environment and spin Hamiltonian parameters. nih.gov For example, single-crystal EPR studies of a dinickel complex at room temperature allowed for the determination of the g-tensor and D-tensor values. ias.ac.in In some cases, the interaction between nickel(II) and other paramagnetic centers, as seen in nickelacyclic-cobaltocene complexes, can be investigated to understand electron transfer processes. researchgate.net

Table 2: Representative EPR Data for Nickel(II) Complexes

| Complex | Method | g-values | D-value (cm⁻¹) | Reference |

| Ni(PPh₃)₂Cl₂ | HFEPR | gₓ = gᵧ = g₂ = 2.20 | +13.20 | epa.gov |

| Ni(PPh₃)₂I₂ | Magnetic Susceptibility | gₓ = 1.95, gᵧ = 2.00, g₂ = 2.11 | D | |

| [NiIII(L¹)]⁻ | X-band EPR | g₁ = 2.193, g₂ = 2.080, g₃ = 2.006 | - | rsc.org |

| Dinickel(II) Hsalamp Complex | Single Crystal X-band EPR | 2.377, 2.219, 2.071 | - | ias.ac.in |

Data compiled from various research articles.

Other Advanced Spectroscopic and Analytical Techniques

Infrared (IR) spectroscopy is a fundamental technique used to identify the vibrational modes of nickelocene and its derivatives. The IR spectrum of nickelocene exhibits characteristic bands corresponding to C-H stretching, C-C stretching, and ring-metal vibrations. unl.eduacs.org The positions of these bands are sensitive to the symmetry of the molecule and the nature of the cyclopentadienyl rings. acs.org For molecularly adsorbed nickelocene on a silver surface, the vibrational spectrum is very similar to that of solid nickelocene, with the most intense losses observed at approximately 364, 781, 1003, 1421, and 3103 cm⁻¹. unl.edu High-pressure IR studies have shown that the vibrational frequencies of nickelocene shift with increasing pressure, and new bands can appear due to intermolecular coupling within the unit cell. acs.org

Table 3: Key Infrared Vibrational Frequencies for Nickelocene

| Vibrational Mode | Frequency (cm⁻¹) (Solid) | Symmetry | Reference |

| Asymmetric Ring Breathing | ~1106 | A₂ᵤ | acs.org |

| Parallel C-H Bend | ~1002 | E₁ᵤ | acs.org |

| C-C Stretching | ~1421 | - | unl.edu |

| C-H Stretching | ~3103 | - | unl.edu |

Data compiled from various research articles.

Mass spectrometry is crucial for confirming the molecular weight of newly synthesized cyclopentadienyl nickel complexes. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a "soft" ionization technique that is particularly useful for analyzing organometallic and metal complexes, as it minimizes fragmentation. duke.eduyoutube.comnih.gov This technique has been successfully used to verify the mass of various metal complexes, including those of nickel. duke.edu For example, MALDI-TOF can be used to identify the molecular ion peak of a nickel-ligand complex, confirming its composition. duke.edu

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local coordination environment of the nickel atom in its complexes.

X-ray Absorption Spectroscopy (XAS) provides information on the oxidation state and coordination geometry of the nickel center. researchgate.netnih.gov The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the formal oxidation state of the nickel ion. arxiv.orgrsc.orgresearchgate.net For instance, a shift in the Ni K-edge to higher energy indicates an increase in the oxidation state of nickel. researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides details about the local atomic structure, such as bond lengths and coordination numbers. arxiv.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within a material. youtube.comyoutube.com For nickelocene adsorbed on a silver surface, XPS measurements show a Ni 2p₃/₂ binding energy of 854.6 eV and a C 1s binding energy of 284.6 eV, which are consistent with molecularly intact nickelocene. unl.edu In nickel-coordinated covalent organic frameworks, the Ni 2p XPS spectrum can be used to identify the presence and oxidation state of the nickel atoms. researchgate.net

Table 4: Representative XPS Binding Energies for Nickelocene

| Core Level | Binding Energy (eV) | Substrate | Reference |

| Ni 2p₃/₂ | 854.6 | Ag(100) | unl.edu |

| C 1s | 284.6 | Ag(100) | unl.edu |

Data compiled from a research article.

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in nickelocene and its derivatives. The UV-Vis spectrum of nickelocene in solution shows characteristic absorption bands that are assigned to d-d transitions and charge-transfer transitions. acs.org The electronic spectrum of nickel(II) complexes is highly dependent on the coordination geometry around the metal center. nih.govresearchgate.net For instance, studies on nickelocene doped into single crystals of ruthenocene revealed a near-infrared luminescence band attributed to an electronic transition within the nickelocene molecule. acs.org The analysis of the absorption and luminescence spectra helps to determine the energies of the excited states. acs.org In situ UV-Vis spectroscopy can also be used to monitor the transformation of organometallic complexes during electrochemical processes. acs.org

Electronic Structure and Bonding in Cyclopentadienyl Nickel Ii Systems

Valence Electron Count and Electronic Saturation Considerations

Nickelocene (B73246) possesses a total of 20 valence electrons, which is the highest count among the transition metal metallocenes. wikipedia.orgchemeurope.com This number is derived from the 10 valence electrons of the nickel atom (in group 10 of the periodic table) and the 5 electrons contributed by each of the two cyclopentadienyl (B1206354) ligands.

The 18-electron rule is a guideline often used to predict the stability of organometallic compounds. While many stable complexes adhere to this rule, nickelocene, with its 20 valence electrons, is a notable exception. This "electron-rich" nature means it is electronically unsaturated and, as a result, many of its chemical reactions are characterized by a tendency to achieve a more stable 18-electron configuration through the loss or modification of one of its Cp rings. wikipedia.orgchemicalbook.comguidechem.com For instance, it reacts with ligands like phosphines to form 18-electron products. wikipedia.org

It is important to note that the valence electron count alone does not solely determine the reactivity or reducing power of a metallocene. For example, cobaltocene (B1669278), with 19 valence electrons, is a stronger reducing agent than nickelocene, highlighting that the energy of the electrons, rather than just their number, dictates the redox potential. wikipedia.orgalchetron.com

Molecular Orbital Analysis and Orbital Interactions in Metal-Ligand Bonding

The bonding in nickelocene can be understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the nickel atom and the π-molecular orbitals of the two cyclopentadienyl rings leads to the formation of bonding, non-bonding, and antibonding molecular orbitals.

In the case of nickelocene, the molecular orbitals are formed from the linear combination of the 59 atomic orbitals of the two cyclopentadienyl rings and the nine valence orbitals of the nickel atom. aipublications.com The cyclopentadienyl ligands, being aromatic, have a set of π molecular orbitals. These interact with the metal's 3d, 4s, and 4p orbitals.

Theoretical studies using density functional theory (DFT) have provided insights into these interactions. primescholars.comprimescholars.comneliti.com The analysis shows that the most stable molecular orbitals are formed from the interaction between the metal 3d orbitals and the 2pz orbitals of the carbon atoms in the cyclopentadienyl rings. primescholars.com Specifically, in nickelocene, the order of involvement of the metal's 4s and 4p orbitals in bonding is 4py > 4px > 4s > 4pz, while for the 3d orbitals, the order is 3dyz > 3dx²-y² > 3dxy > 3dxz > 3dz². aipublications.comprimescholars.com

The electronic structure of nickelocene results in some of its valence electrons occupying antibonding orbitals, which contributes to its instability and reactivity. guidechem.com

Oxidation States and Redox Chemistry of Nickel Centers

The nickel center in nickelocene formally exists in the +2 oxidation state, with each cyclopentadienyl ring being considered an anion (Cp⁻). wikipedia.orgchemeurope.com Nickelocene exhibits a rich redox chemistry, capable of both oxidation and reduction.

It can be oxidized to the corresponding nickelocenium cation, [Ni(C₅H₅)₂]⁺, which contains a Ni(III) center. wikipedia.orgchemeurope.com This oxidation is a reversible one-electron process. bris.ac.uk Further oxidation to a dicationic species with a Ni(IV) center, [Ni(C₅H₅)₂]²⁺, has also been observed. bris.ac.ukgre.ac.uk The oxidation potentials are sensitive to the solvent used, with a notable increase in potential observed with decreasing solvent donor strength. gre.ac.uk

The redox chemistry of nickelocene and its derivatives has been extensively studied using techniques like cyclic voltammetry. bris.ac.ukgre.ac.uk These studies have shown that substituted nickelocenes also undergo reversible one-electron oxidations. bris.ac.uk The redox properties are influenced by the nature of the substituents on the cyclopentadienyl rings. acs.orgnih.gov

Electron Delocalization and Aromaticity in Cyclopentadienyl Rings

Each cyclopentadienyl (Cp) ligand in nickelocene is an aromatic ring. wikipedia.org To achieve aromaticity, a cyclic, planar molecule must have a continuous ring of p-orbitals and follow Hückel's rule, which states that the number of π-electrons must be 4n+2, where n is a non-negative integer.

The cyclopentadienyl anion (C₅H₅⁻) has 6 π-electrons (n=1), fulfilling Hückel's rule and is therefore aromatic. youtube.comyoutube.com The five sp²-hybridized carbon atoms each contribute one electron to the π-system, and the negative charge adds one more, resulting in a delocalized system of six electrons across the five-membered ring. youtube.com This aromaticity contributes to the stability of the cyclopentadienyl ligand and its ability to form strong bonds with the metal center. In contrast, the cyclopentadienyl cation (C₅H₅⁺) with 4 π-electrons is anti-aromatic and unstable. youtube.com

In nickelocene, the two cyclopentadienyl rings are considered as anions (Cp⁻), and their aromatic character is a key feature of the molecule's structure and bonding. wikipedia.orgchemeurope.com

Ligand Field Theory and d-Orbital Configurations

Ligand field theory provides a framework for understanding the electronic structure and properties of transition metal complexes. In nickelocene, the nickel(II) ion is in a ligand field created by the two cyclopentadienyl ligands.

The eight d-electrons of the Ni(II) ion occupy the d-orbitals, which are split in energy by the ligand field. In the D₅d symmetry of nickelocene, the d-orbitals split into three sets. wikipedia.org Three pairs of d-electrons are allocated to the d-orbitals involved in bonding with the Cp ligands: dxy, dx²-y², and dz². wikipedia.orgchemeurope.com The remaining two d-electrons occupy the degenerate, highest-lying molecular orbitals, which are primarily metal-based, corresponding to the dxz and dyz orbitals. wikipedia.org

The electronic configuration can be represented as (e₂g)⁴(a₁g)²(e₁g)². The two unpaired electrons in the e₁g antibonding orbitals are responsible for the paramagnetism of the molecule.

Spin States and Magnetic Properties (e.g., paramagnetism vs. diamagnetism)

Nickelocene is a paramagnetic compound, a property that arises from the presence of unpaired electrons. wikipedia.orgchemeurope.comchemicalbook.com As explained by its electronic structure, the two highest energy electrons are unpaired, each occupying one of the degenerate e₁g* orbitals (dxz and dyz). wikipedia.orgchemeurope.com This results in a triplet ground state (S=1). usc.edu

The paramagnetism of nickelocene is evident in its magnetic susceptibility measurements and is also manifested in its ¹H NMR spectrum, which shows an unusually high-field chemical shift. wikipedia.orgalchetron.com In contrast, ferrocene (B1249389), with its 18 valence electrons and no unpaired electrons, is diamagnetic.

The magnetic properties of nickelocene have been the subject of detailed investigations, including studies using inelastic neutron scattering and theoretical calculations. acs.orgacs.org These studies have provided a deeper understanding of the magnetic anisotropy of the molecule, which originates from spin-orbit coupling between the triplet ground state and excited singlet states. usc.eduacs.org The robustness of nickelocene's magnetic properties makes it an interesting candidate for applications in spin-based technologies. acs.org

Reactivity Profiles and Mechanistic Investigations of Cyclopentadienyl Nickel Ii Complexes

Ligand Exchange and Substitution Pathways

In general, ligand exchange reactions in square-planar Ni(II) complexes, a common geometry for these species, tend to follow an associative pathway. This involves the formation of a five-coordinate intermediate, which then releases the leaving group. However, the steric bulk of the cyclopentadienyl (B1206354) (Cp) ligand and other ancillary ligands can influence this pathway. For instance, increasing steric hindrance can disfavor the formation of a crowded five-coordinate intermediate, potentially shifting the mechanism towards a more dissociative route where the leaving group departs before the entering ligand coordinates.

The kinetics of ligand substitution in nickel(II) complexes have been studied extensively. For example, the reactions of binuclear nickel(II) complexes with various aminocarboxylate ligands like EDTA and NTA have been investigated, revealing an associative mechanism. universityofgalway.ie The reactivity of the entering ligand is a key factor, with different ligands exhibiting significantly different rates of substitution despite having similar functional groups. universityofgalway.ie The pH of the reaction medium also plays a crucial role, as it affects the protonation state and therefore the nucleophilicity of the entering ligand. universityofgalway.ie

Recent studies on nickel(II) complexes with multidentate ligands have further elucidated the complexity of these exchange reactions. The adjunctive-semijunctive-disjunctive paradigm helps to categorize these pathways based on the ease of forming intermediate mixed-ligand ternary complexes. nih.gov Steric interactions between the entering and leaving ligands can modulate the reaction pathway. For example, in the exchange between nickel(II) complexes of N-substituted iminodiacetate (B1231623) ligands and CDTA, increased steric bulk on the leaving ligand was found to favor a disjunctive pathway (where the leaving ligand fully dissociates before the entering ligand coordinates) over an adjunctive pathway (involving a ternary intermediate). nih.gov

Furthermore, some nickel complexes exhibit high stability and resistance to ligand exchange. For example, a nickel(II) complex with a cyclic pentapyridyl ligand was found to be stable in water and acidic conditions but could still undergo ligand exchange with strong nucleophiles to form a series of pentagonal bipyramidal complexes. nih.gov This highlights that even in robust complexes, ligand substitution can be achieved under appropriate conditions.

Cyclopentadienyl Ligand Transformations and Reactivity (e.g., η⁵ to η¹ ring-slippage)

The cyclopentadienyl (Cp) ligand is known for its versatile coordination chemistry, capable of binding to a metal center in different hapticities, most commonly η⁵ (pentahapto), η³ (trihapto), and η¹ (monohapto). libretexts.orgchemrxiv.org The reversible transformation between these coordination modes, known as "ring-slippage," is a key mechanistic step in the reactivity of many cyclopentadienyl nickel(II) complexes. chemrxiv.orgacs.org This process allows the metal center to create a vacant coordination site, facilitating substrate binding and subsequent catalytic reactions.

The hapticity of the Cp ligand can be influenced by the electronic requirements of the metal center. For an 18-electron complex, a change in the coordination number or the oxidation state of the metal can trigger a haptotropic shift of the Cp ligand to maintain electronic stability. For example, the addition of a two-electron donor ligand to a CpNi(II) complex can induce a change from an η⁵ to an η³ coordination to avoid exceeding an 18-electron count.

Mechanistic studies, including time-resolved infrared (TRIR) spectroscopy and density functional theory (DFT) calculations, have provided insights into the dynamics of ring-slippage. chemrxiv.org For instance, the photolysis of (η¹-C₅Cl₅)Mn(CO)₅ has been used to study the "reverse ring-slip" process, where an η¹-Cp ligand rapidly transforms to higher hapticities upon ligand dissociation. chemrxiv.org These studies demonstrate the labile nature of η¹-coordinated cyclopentadienyl ligands and suggest that the enthalpy released during the reverse ring-slip can facilitate further reactions, such as the ejection of other ligands. chemrxiv.org

In some cases, the slippage can be quite significant. For example, in bis(indenyl)nickel, the indenyl ligand (a benzannulated cyclopentadienyl derivative) is formally considered to be in a coordination mode halfway between η⁵ and η³. ulisboa.pt The addition of two electrons to such a system, either chemically or electrochemically, can induce a full slippage to an η³ coordination by populating a metal-indenyl antibonding orbital. ulisboa.ptulisboa.pt While less common, η⁵ to η¹ slippage has also been observed and is considered a crucial step in certain catalytic cycles where the generation of two vacant coordination sites at the metal center is required. acs.org

Activation of Small Molecules and Organic Substrates

Cyclopentadienyl nickel(II) complexes are effective catalysts for the activation of a variety of small molecules and organic substrates. Their reactivity stems from the ability of the nickel center to cycle between different oxidation states and coordination numbers, often facilitated by the flexible nature of the cyclopentadienyl ligand.

C-H Bond Activation Mechanisms

Nickel-catalyzed C-H bond functionalization has emerged as a powerful tool in organic synthesis for its ability to convert inert C-H bonds into more reactive functional groups. nih.gov While many examples exist for various nickel catalysts, the fundamental mechanisms are applicable to cyclopentadienyl nickel systems. A common strategy involves the use of a directing group on the substrate, which coordinates to the nickel center and positions a specific C-H bond in close proximity for cleavage. nih.gov

One proposed mechanism involves the formation of a cyclometalated intermediate. nih.gov For example, in the ortho-alkylation of N-pyrimidylanilines, the reaction is thought to proceed through a six-membered cyclometalated nickel complex. nih.gov This intermediate is formed by the deprotonation of the aniline (B41778) N-H, coordination to the Ni(II) center, followed by the cleavage of the ortho C-H bond. nih.gov The resulting nickelacycle can then react with an alkylating agent to form the desired C-C bond and regenerate the active catalyst.

Another possible pathway, particularly for intramolecular reactions, is a Ni(I)/Ni(II) catalytic cycle. nih.gov In this scenario, a Ni(0) species reacts with an alkyl halide to generate a catalytically active Ni(I) species. This Ni(I) complex then reacts with another molecule of the alkyl halide to produce a Ni(II) species and an alkyl radical. nih.gov This radical can then undergo intramolecular addition to an aromatic ring, followed by oxidation by the Ni(II) species and deprotonation to yield the final product and regenerate the Ni(I) catalyst. nih.gov

C-F Bond Cleavage and Fluorination Strategies

The activation and cleavage of carbon-fluorine (C-F) bonds are of significant interest due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. Nickel complexes have shown promise in mediating the cleavage of these strong bonds.

Density functional theory (DFT) calculations on the Ni-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes have shed light on a plausible mechanism for C-F bond cleavage. researchgate.net The proposed pathway involves an initial oxidative cyclization, followed by a β-fluorine elimination from a nickelacycle intermediate. researchgate.net This process is then followed by a second C-F bond cleavage to complete the cycloaddition. The calculations suggest that the relative energies of the σ* orbitals of the C-F bonds and the bond dissociation energies are key factors in determining the reactivity and regioselectivity of the C-F bond activation. researchgate.net

Oxidative Addition Processes and Intermediates

Oxidative addition is a crucial elementary step in many nickel-catalyzed cross-coupling reactions, where a Ni(0) species is oxidized to a Ni(II) species by the substrate. Although cyclopentadienyl nickel(II) is the focus, understanding the formation of Ni(II) aryl species from Ni(0) precursors is essential as Cp₂Ni itself can be a precursor to Ni(0) species in the presence of reducing agents. The oxidative addition of aryl halides to Ni(0) complexes has been extensively studied. acs.orgrsc.orgacs.org

The reaction of a Ni(0) complex, such as [Ni(COD)(dppf)], with an aryl halide typically proceeds through an initial fast ligand exchange pre-equilibrium, where the COD ligand is displaced by the aryl halide. acs.org This is followed by the rate-determining oxidative addition step to form a square-planar Ni(II)-aryl intermediate. acs.orgacs.org

The mechanism of the oxidative addition itself can be complex. Two main pathways are often considered: a concerted, two-electron mechanism involving a three-centered transition state, and a stepwise radical mechanism involving single-electron transfer (SET) and halogen abstraction. acs.orgrsc.org The operative mechanism can be influenced by the nature of the aryl halide and the ligands on the nickel center. For instance, kinetic and computational studies on the oxidative addition of aryl halides to a triphosphine-ligated Ni(0) center to form stable five-coordinate Ni(II)-aryl compounds support a concerted, two-electron mechanism. acs.org

The outcome of the oxidative addition can also vary. While para-substituted aryl halides often lead to the formation of Ni(I) species and biaryl byproducts through subsequent comproportionation or other pathways, ortho-substituted aryl halides can yield stable, isolable Ni(II) oxidative addition products. acs.org

Reactions with Electrophiles and Nucleophiles on Cyclopentadienyl Ligands

While the cyclopentadienyl ligand is often considered a "spectator" ligand, providing stability to the metal complex, it can also participate directly in reactions. libretexts.org The aromatic character of the η⁵-Cp ring makes it susceptible to attack by electrophiles, in a manner analogous to other aromatic compounds like benzene (B151609) and ferrocene (B1249389). libretexts.orgwikipedia.org

Electrophilic attack typically occurs on the face of the Cp ring opposite to the metal (exo attack). uleth.ca For example, deuteration of nickelocene (B73246) can be achieved by direct electrophilic attack of D⁺ on the cyclopentadienyl ring. uleth.ca Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, can also be performed on metallocenes, although the conditions may need to be adjusted depending on the reactivity of the specific complex.

The nature of the electrophile can influence the site of initial attack. "Hard" electrophiles tend to attack the ligand directly, whereas "soft" electrophiles may initially coordinate to the metal center before migrating to the Cp ring. uleth.ca For example, the hard electrophile "COMe⁺" (acetyl cation) attacks the cyclopentadienyl ring directly. uleth.ca In contrast, a soft electrophile like Hg(OAc)₂ is proposed to initially attack the iron center in ferrocene before substitution occurs on the ring. uleth.ca

The cyclopentadienyl ligand itself is generally inert to most nucleophiles. libretexts.org However, other ligands within the coordination sphere of a cyclopentadienyl nickel(II) complex can be susceptible to nucleophilic attack. youtube.com For example, a carbonyl ligand in a mixed-ligand CpNi(II) complex could be attacked by a nucleophile such as an organolithium reagent or an alkoxide. youtube.com The electronic properties of the [CpNi(II)] fragment will influence the electrophilicity of the co-ligands and thus their reactivity towards nucleophiles.

Furthermore, reactions that appear to be simple ligand substitutions can sometimes involve the cyclopentadienyl ligand. For instance, the reaction of nickelocene (Cp₂Ni) with phosphine (B1218219) ligands (PR₃) can lead to the displacement of one Cp ring and the formation of a dinuclear nickel complex with bridging phosphide (B1233454) ligands, demonstrating the reactivity of the Cp-Ni bond. libretexts.org

Table of Chemical Compounds

Formation and Reactivity of Homo- and Heterometallic Clusters

The chemistry of cyclopentadienyl nickel(II) extends beyond simple monomeric species to the formation of complex polynuclear homo- and heterometallic clusters. The primary precursor for many of these clusters is nickelocene, Ni(C₅H₅)₂. wikipedia.org With 20 valence electrons, nickelocene is electronically unsaturated and readily reacts to form more stable 18-electron products, often through the loss or modification of a cyclopentadienyl (Cp) ligand, which drives the assembly of multicenter metallic frameworks. wikipedia.orgresearchgate.net

Homometallic Cluster Formation

The aggregation of multiple nickel atoms into a single molecular entity can be initiated by various reagents, leading to a diverse array of cluster architectures.

A significant pathway to cyclopentadienylnickel (B15397028) clusters involves the reaction of nickelocene with organolithium or organomagnesium compounds. researchgate.net These reactions proceed through unstable 16-valence electron intermediates of the type {CpNiR}. The subsequent fate of this intermediate is highly dependent on the nature of the 'R' group. researchgate.net When the R group contains accessible β-hydrogen atoms, a β-hydride elimination pathway is favored, leading to the formation of polynuclear nickel clusters. researchgate.net A prime example is the reaction of nickelocene with tert-butyllithium, which produces the trinickel cluster (NiCp)₃C-CH(CH₃)₂. researchgate.net This reaction highlights how the decomposition of an unstable organonickel intermediate can lead to a stable, well-defined cluster.

Another route involves the reaction of nickelocene with secondary phosphines. For instance, the reaction with diphenylphosphine (B32561) yields a dinuclear complex, [Ni₂(PPh₂)₂(C₅H₅)₂], where two nickel-cyclopentadienyl units are bridged by phosphido ligands. wikipedia.org This reaction proceeds with the elimination of cyclopentadiene (B3395910). wikipedia.org

The introduction of carbonyl ligands can also facilitate the formation of nickel clusters. The reaction of nickelocene with nickel tetracarbonyl at elevated temperatures can produce a purple-red dimeric species, [Ni₂(CO)₂(C₅H₅)₂], and a greenish-brown trinuclear cluster, [Ni₃(CO)₂(C₅H₅)₃]. These clusters feature carbonyl groups bridging the nickel centers.

Furthermore, the reduction of cyclopentadienyl nickel nitrosyl with lithium aluminium hydride has been shown to produce the paramagnetic tetranuclear cluster (C₅H₅)₄Ni₄H₃. wikipedia.org

Table 1: Synthesis of Homometallic Cyclopentadienyl Nickel Clusters

| Precursor | Reagent(s) | Product Cluster | Key Feature | Reference |

|---|---|---|---|---|

| Nickelocene (Ni(C₅H₅)₂) | tert-butyllithium | (NiCp)₃C-CH(CH₃)₂ | Trinuclear cluster formed via β-H elimination from a {CpNiR} intermediate. | researchgate.net |

| Nickelocene (Ni(C₅H₅)₂) | Diphenylphosphine (PPh₂H) | [Ni₂(PPh₂)₂(C₅H₅)₂] | Dinuclear cluster with phosphido bridges. | wikipedia.org |

| Nickelocene (Ni(C₅H₅)₂) | Nickel Tetracarbonyl (Ni(CO)₄) | [Ni₃(CO)₂(C₅H₅)₃] | Trinuclear cluster with bridging carbonyls. | |

| Cyclopentadienyl nickel nitrosyl ((C₅H₅)NiNO) | Lithium aluminium hydride (LiAlH₄) | (C₅H₅)₄Ni₄H₃ | Tetranuclear hydride cluster. | wikipedia.org |

Heterometallic Cluster Formation

Cyclopentadienyl nickel units can also be incorporated into clusters containing other metal atoms, leading to heterometallic systems with potentially unique reactivity. These mixed-metal clusters are of interest for their potential synergistic effects in catalysis. acs.org

A well-documented example is the formation of an iron-nickel cluster from the reaction of nickelocene with iron pentacarbonyl. nitrkl.ac.in This reaction yields a binuclear complex, [Cp₂Fe(CO)Ni(μ-CO)₂], which features a coaxial structure with two bridging carbonyl ligands and one terminal carbonyl on the iron atom. nitrkl.ac.in The formation of such species demonstrates the ability of the CpNi fragment to integrate into a bimetallic framework with other transition metals.

The incorporation of main group elements is also possible. While not originating from a cyclopentadienyl precursor, the synthesis of the pentanuclear cluster (iPr₃P)₄Ni₅(SiPh₂)(SiPh₂H)H₅ from the reaction of a nickel hydride cluster with diphenylsilane (B1312307) showcases the capacity of nickel clusters to incorporate elements like silicon, forming Ni-Si bonds within the cluster core. This points to the potential for synthesizing heterometallic CpNi-silicon clusters.

Table 2: Synthesis of Heterometallic Clusters Involving Nickel

| Nickel Precursor | Heteroatom Source | Product Cluster | Key Feature | Reference |

|---|---|---|---|---|

| Nickelocene (Ni(C₅H₅)₂) | Iron Pentacarbonyl (Fe(CO)₅) | [Cp₂Fe(CO)Ni(μ-CO)₂] | Bimetallic Fe-Ni cluster with bridging carbonyls. | nitrkl.ac.in |

| [(iPr₃P)Ni]₅H₆ | Diphenylsilane (Ph₂SiH₂) | (iPr₃P)₄Ni₅(SiPh₂)(SiPh₂H)H₅ | Pentanuclear Ni-Si cluster. |

Mechanistic Investigations

The formation of these clusters often proceeds through distinct, stepwise mechanisms. As noted, the reaction of nickelocene with organolithium reagents first generates a 16-electron {CpNiR} species. researchgate.net The stability and subsequent reaction pathway of this intermediate are crucial. If the alkyl group 'R' lacks easily accessible α- or β-hydrogens, cluster formation via hydrogen elimination is disfavored, and other reactions like homolytic cleavage of the Ni-C bond can occur. researchgate.net In cases where cluster formation does proceed, it is often a result of the system striving to achieve a more stable electronic configuration for the metal centers, typically the 18-electron rule, through the formation of metal-metal bonds and ligand bridging. wikipedia.orgresearchgate.net

Catalytic Applications of Cyclopentadienyl Nickel Ii Complexes

Olefin Polymerization and Oligomerization Catalysis

Cyclopentadienyl (B1206354) nickel(II) complexes, particularly cationic derivatives bearing α-diimine ligands, have been investigated as efficient precursors for the polymerization of olefins. These catalysts can be activated by various co-catalysts to produce polymers with a range of properties.

Ethylene (B1197577) Polymerization under Mild Conditions

Electronically saturated and air-stable cyclopentadienyl nickel(II) complexes have proven to be effective catalyst precursors for the polymerization of ethylene under mild temperatures and pressures. rsc.org For instance, the cationic complex [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆, where Mes-BIAN is bis(mesitylimino)acenaphthene, when activated with a co-catalyst, efficiently polymerizes ethylene. researchgate.net The resulting polyethylenes often exhibit methyl branching and a low content of long branches. researchgate.net

The catalytic activity of these systems is highly dependent on the nature of the co-catalyst and the specific ligands attached to the nickel center. Studies have shown that these catalyst systems can achieve significant activities, producing high molecular weight polyethylene.

Table 1: Ethylene Polymerization using Cyclopentadienyl Nickel(II) Complexes

| Catalyst Precursor | Co-catalyst | Temperature (°C) | Pressure (bar) | Activity (g PE (mol Ni)⁻¹ h⁻¹ bar⁻¹) | Polymer Properties |

|---|---|---|---|---|---|

| [Ni(η⁵-C₅H₅)(Mes-BIAN)][PF₆] | DEAC | - | - | 4 x 10⁴ - 22 x 10⁴ | Branched Polyethylene (7-75 branches/1000 C) |

| [Ni(η⁵-C₅H₅)(Mes-DAD)][PF₆] | DEAC | - | - | ~30 x 10⁴ | Branched Polyethylene |

| [Ni(η⁵-C₅H₅)(Mes-BIAN)][PF₆] | MAO | 0-30 | 1-5 | Active | Methyl branched polyethylene |

This table presents a selection of research findings and is not exhaustive.

Propylene (B89431) and Other Olefin Polymerization Studies

The application of cyclopentadienyl nickel(II) catalyst systems has also been extended to the polymerization of propylene. However, the activity and selectivity of these catalysts can differ significantly from ethylene polymerization. For example, the [Ni(η⁵-C₅H₅)(Mes-BIAN)]PF₆/MAO system, which is efficient for ethylene polymerization, was found to be inactive towards propylene. researchgate.net This highlights the sensitivity of the catalytic activity to the nature of the olefin substrate.

Further research is ongoing to develop cyclopentadienyl nickel(II)-based catalysts that can effectively polymerize propylene and other α-olefins to produce materials with desired properties. The challenge lies in controlling the regioselectivity and stereoselectivity of the polymerization to obtain commercially valuable polypropylene (B1209903) grades.

Role of Co-catalysts (e.g., Methylaluminoxane (MAO), Diethylaluminum chloride (DEAC))

The activation of cyclopentadienyl nickel(II) precatalysts is a critical step in olefin polymerization, and the choice of co-catalyst plays a pivotal role in determining the catalytic performance. Methylaluminoxane (MAO) and diethylaluminum chloride (DEAC) are commonly employed co-catalysts.

Methylaluminoxane (MAO): MAO is a widely used activator in olefin polymerization. researchgate.net It is understood to function by alkylating the nickel precursor and abstracting a ligand to generate a cationic, coordinatively unsaturated active species. This active species is an ion pair consisting of the cationic nickel complex and a weakly coordinating anion derived from MAO.

Diethylaluminum chloride (DEAC): DEAC has also been successfully used to activate cyclopentadienyl nickel(II) complexes for ethylene polymerization. rsc.org The reaction of complexes like [Ni(η⁵-C₅H₅)(α-diimine)][PF₆] with DEAC leads to the formation of cationic Ni(II) complexes with an [AlEtCl₃]⁻ anion. rsc.org These resulting species have demonstrated high efficiency in ethylene polymerization. rsc.org In some cases, the interaction with DEAC can lead to the formation of more complex multinuclear nickel clusters that are also catalytically active. rsc.org

Carbon-Carbon (C-C) Bond Formation Reactions

Cyclopentadienyl nickel(II) complexes have also shown promise in catalyzing carbon-carbon bond formation through cross-coupling reactions. The "throw-away" nature of the cyclopentadienyl ligand in some of these catalytic cycles makes these complexes attractive precatalysts.

Kumada Cross-Coupling Reactions of Aryl Halides

Well-defined [Ni(NHC)(η⁵-Cp)Cl] complexes, where NHC is an N-heterocyclic carbene and Cp is cyclopentadienyl, have been successfully employed as precatalysts in the Kumada cross-coupling of aryl chlorides and bromides. nih.gov These air- and moisture-stable complexes exhibit high reactivity, with some outperforming classical nickel catalysts. nih.gov The reaction couples an aryl halide with a Grignard reagent to form a biaryl product.

Table 2: Kumada Cross-Coupling of Aryl Halides using a [Ni(Np#)(η⁵-Cp)Cl] Precatalyst

| Aryl Halide | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methyl-1,1'-biphenyl | 98 |

| 1-Bromo-4-(tert-butyl)benzene | Phenylmagnesium bromide | 4-(tert-Butyl)-1,1'-biphenyl | 95 |

| 4-Chloroanisole | Phenylmagnesium bromide | 4-Methoxy-1,1'-biphenyl | 92 |

This table is based on findings from a specific study and illustrates the potential of these catalysts. nih.gov

Suzuki-Miyaura Cross-Coupling Reactions

The same class of [Ni(NHC)(η⁵-Cp)Cl] precatalysts has also been evaluated for Suzuki-Miyaura cross-coupling reactions. nih.gov This reaction involves the coupling of an aryl halide with an arylboronic acid or its ester, providing a powerful and versatile method for the synthesis of biaryls. The cyclopentadienyl nickel complexes have shown good catalytic activity under specific conditions.

Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Halides using a [Ni(IPr#)(η⁵-Cp)Cl] Precatalyst

| Aryl Halide | Boronic Acid Derivative | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 85 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 4-Fluoro-1,1'-biphenyl | 88 |

| 4-Chloroanisole | Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 75 |

This table is based on findings from a specific study and illustrates the potential of these catalysts. nih.gov

Homo-coupling Reactions of Organic Halides (e.g., Benzyl (B1604629) Bromides)

Cyclopentadienyl nickel(II) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have demonstrated significant catalytic activity in the homo-coupling of organic halides. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. One prominent example is the homo-coupling of benzyl bromides.

Research has shown that cationic cyclopentadienyl Ni(II) complexes containing hybrid N,C-chelating benzothiazolyl NHC ligands are highly efficient catalysts for this transformation. researchgate.net In the presence of a Grignard reagent such as methylmagnesium chloride (MeMgCl) at room temperature, these complexes can effectively catalyze the homo-coupling of benzyl bromide, exhibiting good tolerance to various functional groups. researchgate.net The reaction proceeds smoothly, leading to the formation of the corresponding 1,2-diphenylethane (B90400) derivatives.

The catalytic efficacy of these complexes is influenced by the nature of the NHC ligand. For instance, complexes with different substituents on the NHC ligand, such as methyl, allyl, or benzyl groups, have been synthesized and their catalytic activities compared. researchgate.net These studies provide valuable insights into the structure-activity relationship of these catalysts, paving the way for the design of more efficient systems for C-C bond formation reactions.

Table 1: Catalytic Homo-coupling of Benzyl Bromide with Cyclopentadienyl Nickel(II) NHC Complexes This table is based on data reported in Dalton Transactions. researchgate.net

| Catalyst | Substrate | Product | Yield (%) |

| [CpNi(L1)][PF6] | Benzyl bromide | 1,2-Diphenylethane | 95 |

| [CpNi(L2)][PF6] | 4-Methylbenzyl bromide | 1,2-Bis(4-methylphenyl)ethane | 92 |

| [CpNi(L3)][PF6] | 4-Chlorobenzyl bromide | 1,2-Bis(4-chlorophenyl)ethane | 88 |

L1 = 1-(2-benzothiazolyl)-3-methylimidazol-2-ylidene L2 = 1-(2-benzothiazolyl)-3-allylimidazol-2-ylidene L3 = 1-(2-benzothiazolyl)-3-benzylimidazol-2-ylidene Reaction conditions: Benzyl bromide derivative, catalyst (1 mol%), MeMgCl, THF, room temperature.

[3+2] Cycloaddition Reactions Leading to Cyclopentadiene (B3395910) Derivatives

The utility of nickel(II) complexes in catalyzing [3+2] cycloaddition reactions to generate five-membered ring systems, including cyclopentadiene derivatives, has been an area of active research. While various nickel-based catalytic systems have been developed for such transformations, the specific application of cyclopentadienyl nickel(II) complexes in [3+2] cycloadditions leading to cyclopentadiene derivatives is not as extensively documented as other catalytic processes.

However, the broader context of nickel-catalyzed cycloadditions provides a framework for understanding the potential of these complexes. For instance, nickel(II) catalysts have been successfully employed in the formal [3+2] cycloaddition of N-substituted indoles with donor-acceptor cyclopropanes, yielding cyclopenta[b]indoles. nih.gov This reaction demonstrates the capability of Ni(II) to mediate the formation of a five-membered ring fused to an existing ring system.

In a related context, cobalt complexes have been shown to catalyze the intramolecular [3+2] cycloaddition of alkyne-tethered cyclopropenes to produce bicyclic systems containing highly substituted cyclopentadienyl moieties. acs.org While not a nickel-catalyzed process, this highlights the general strategy of using transition metals to construct cyclopentadienyl systems via cycloaddition.

Although direct and detailed examples of cyclopentadienyl nickel(II) complexes catalyzing [3+2] cycloadditions to form simple cyclopentadiene derivatives are not prominently featured in recent literature, the established reactivity of nickel in related cycloadditions suggests that with appropriate ligand design, cyclopentadienyl nickel(II) catalysts could potentially be developed for this purpose. Further research in this area is needed to fully explore this potential catalytic application.

Hydrosilylation of Carbonyl Compounds and Imines

Cyclopentadienyl nickel(II) complexes, particularly half-sandwich N-heterocyclic carbene (NHC)-nickel complexes, have emerged as effective catalysts for the hydrosilylation of both carbonyl compounds (aldehydes and ketones) and imines under mild conditions. researchgate.net This transformation is a crucial method for the reduction of these functional groups to the corresponding alcohols and amines.

The catalytic system often involves a pre-catalyst, such as a [CpNi(NHC)Cl] complex, which is activated in situ. For instance, the hydrosilylation of aldehydes and ketones can be efficiently catalyzed by these nickel(II) complexes at room temperature in the presence of a catalytic amount of a hydride source like sodium triethylborohydride. researchgate.net A key development in understanding this process was the isolation of an intermediate nickel hydride complex, which was identified as the true catalyst precursor. researchgate.net

The reaction proceeds with high efficiency for a range of substrates. Aromatic and aliphatic aldehydes and ketones can be reduced to their corresponding silyl (B83357) ethers, which can then be hydrolyzed to the final alcohol products. Similarly, these catalysts have proven to be chemoselective for the hydrosilylation of both aldimines and ketimines. csic.es The in situ generated nickel hydride complex, [Ni(Mes2NHC)HCp], and its cationic analogue have shown high efficiency in these reactions. csic.es

Table 2: Hydrosilylation of Aldehydes and Ketones with a [CpNi(IPr)Cl]/NaHBEt3 System This table is based on data reported in a study on the hydrosilylation of carbonyls catalyzed by NHC-nickel hydride complexes. researchgate.net

| Substrate | Silane | Product (after hydrolysis) | Conversion (%) | Time (h) |

| Benzaldehyde | PhSiH3 | Benzyl alcohol | >99 | 0.25 |

| 4-Methoxybenzaldehyde | PhSiH3 | (4-Methoxyphenyl)methanol | >99 | 0.25 |

| Acetophenone | PhSiH3 | 1-Phenylethanol | 95 | 2 |

| Cyclohexanone | PhSiH3 | Cyclohexanol | >99 | 1 |

Reaction conditions: Substrate, silane, [CpNi(IPr)Cl] (catalyst), NaHBEt3 (activator), room temperature.

Hydrothiolation of Alkynes

The hydrothiolation of alkynes, the addition of a thiol across a carbon-carbon triple bond, is a highly atom-economical method for the synthesis of vinyl sulfides, which are valuable intermediates in organic synthesis. Cyclopentadienyl nickel(II) complexes have been developed as effective catalysts for this transformation, offering control over the regioselectivity of the addition.

Specifically, half-sandwich nickel(II) complexes bearing bidentate N-heterocyclic carbene (NHC)-carboxylate ligands have been identified as highly selective catalysts for the hydrothiolation of terminal alkynes. scilit.com These catalysts, such as [Ni(η⁵‐Cp)(κ²‐C,O‐NHC)], can direct the addition of thiols to afford the Markovnikov-type α-vinyl thioethers, a challenging transformation, even with aryl alkynes. scilit.com The performance of these nickel catalysts is comparable, and in some cases superior, to the more expensive rhodium catalysts that have been traditionally used for this reaction. scilit.com

Mechanistic studies suggest that the coordinated carboxylate group in these complexes plays a crucial role as an intermolecular acid-base co-catalyst, facilitating the formation of nickel-thiolate intermediates which are key to the catalytic cycle. scilit.com Furthermore, nickel hydride (NiH) catalyzed migratory hydrothiolation has also been reported for alkynes, where a vinylnickel intermediate is formed and then captured by a proton from the thiol to generate an alkene, which can then undergo further thiolation. nih.gov

Table 3: Regioselective Hydrothiolation of Terminal Alkynes with a Half-Sandwich Ni(II)-NHC Catalyst This table is based on data from a study on regioselective hydrothiolation using half-sandwich Ni(II) catalysts. scilit.com

| Alkyne | Thiol | Product | Yield (%) | Regioselectivity (Markovnikov:anti-Markovnikov) |

| Phenylacetylene | 4-Methylbenzenethiol | 1-(Phenyl(p-tolylthio)methylene)benzene | 98 | >99:1 |

| 1-Octyne | 4-Methylbenzenethiol | 2-(p-Tolylthio)oct-1-ene | 95 | 98:2 |

| 1-Hexyne | Benzenethiol | 2-(Phenylthio)hex-1-ene | 96 | >99:1 |

| 4-Ethynyltoluene | 4-Chlorobenzenethiol | 1-(p-Tolyl)-1-((4-chlorophenyl)thio)ethene | 97 | >99:1 |

Reaction conditions: Alkyne, thiol, catalyst (7 mol%), Et3N (7 mol%), solvent-free, 25 °C, 8 h.

Carbon-Sulfur (C-S) Coupling and Aryl Amination Reactions

Cyclopentadienyl nickel(II) complexes, often in conjunction with N-heterocyclic carbene (NHC) ligands, have proven to be versatile catalysts for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds through cross-coupling reactions. These methods are of great importance for the synthesis of pharmaceuticals, agrochemicals, and materials.

In the realm of aryl amination, nickel-catalyzed reactions have emerged as a powerful alternative to palladium-based systems, especially for the coupling of more challenging substrates like aryl chlorides. uc.edu While many nickel-catalyzed aminations utilize in situ generated Ni(0) from Ni(II) precursors, the direct involvement of well-defined cyclopentadienyl nickel(II) complexes has also been explored. For example, CpNi(NHC)Cl complexes have been synthesized and their catalytic utility in amination reactions has been investigated. uc.edu These systems can effectively couple a variety of aryl halides with primary and secondary amines. uc.educhemrxiv.org

For C-S bond formation, nickel catalysis has been successfully applied to the cross-coupling of aryl halides with both aliphatic and aromatic thiols. researchgate.net Catalytic systems based on Ni(II) salts and NHC ligands show good activity for various aryl halides, including aryl chlorides, with high yields and broad functional group tolerance. researchgate.net The development of nickel-catalyzed C-S cross-coupling reactions with disulfides, facilitated by mechanochemistry, further expands the utility of nickel in this area. nih.gov Although not always explicitly starting from a cyclopentadienyl precursor in every reported protocol, the fundamental reactivity of Ni(II)/NHC systems is closely linked to the chemistry of well-defined complexes like [CpNi(NHC)Cl].

Electrocatalytic Applications in Hydrogen Evolution Reactions (HER)

The quest for clean and sustainable energy has spurred significant research into the development of efficient and cost-effective catalysts for the hydrogen evolution reaction (HER). Cyclopentadienyl nickel(II) complexes have emerged as promising molecular electrocatalysts for this purpose, offering an alternative to expensive precious metal catalysts like platinum.

One notable example involves thiolato-bridged cyclopentadienylnickel (B15397028) dimeric complexes. nih.gov These complexes have been shown to be robust and efficient proton reduction electrocatalysts, using weak acids like acetic acid as the proton source. nih.gov Cyclic voltammetry studies have demonstrated their catalytic activity with moderate overpotentials. nih.gov A key feature of these catalysts is their stability, allowing for sustained proton reduction over extended periods. nih.gov

While other nickel complexes with different ligand spheres, such as those with N2O2 or diphosphine ligands, have also shown remarkable activity in HER, the studies on cyclopentadienyl-based systems highlight the versatility of this ligand in supporting catalytically active nickel centers for this important reaction. scilit.comprinceton.eduescholarship.orgrsc.org

Table 4: Electrocatalytic Parameters for Hydrogen Evolution with a Thiolato-Bridged Cyclopentadienylnickel Dimeric Complex This table is based on data from a study on proton reduction by bis(cyclopentadienyl)nickel(II) μ-thiolato complexes. nih.gov

| Catalyst | Proton Source | Overpotential (V) | Turnover Number (TON) |

| [CpNi(μ-SPh)]2 | Acetic Acid | ~0.6 | ~7 |

| [CpNi(μ-SEt)]2 | Acetic Acid | ~0.6 | ~7 |

Experimental conditions: Cyclic voltammetry with 20 equivalents of acetic acid at a scan rate of 100 mV/s.

Photocatalytic Redox Processes

The integration of nickel catalysis with photoredox processes has opened up new avenues for organic synthesis, enabling reactions under mild conditions that are often difficult to achieve through traditional thermal methods. While the field is dominated by dual catalytic systems where a distinct photocatalyst (often an iridium or ruthenium complex) is used alongside a nickel catalyst, there is growing interest in systems where the nickel complex itself plays a more direct role in the photo-process.

In some instances, cyclopentadienyl-containing compounds have been used as reagents within photocatalytic cycles. For example, in the study of the redox and photocatalytic properties of a specific Ni(II) macrocyclic complex, cobaltocene (B1669278) (CoCp2), a cyclopentadienyl cobalt complex, was used as a chemical reductant to generate the one-electron reduced nickel species. princeton.edu

While there is a growing body of work on photoredox nickel catalysis, the specific use of cyclopentadienyl nickel(II) complexes as the primary photocatalyst is still an emerging area. The development of earth-abundant metal complexes, including those of nickel, as replacements for precious metal photocatalysts is a major research focus. The unique electronic and steric properties of the cyclopentadienyl ligand could potentially be harnessed to design novel nickel-based photocatalysts for a variety of redox processes. Further research is required to fully realize the potential of cyclopentadienyl nickel(II) complexes in this exciting and rapidly developing field.

Lack of Specific Research Data on Stereoselective Catalysis by Chiral Cyclopentadienyl Nickel(II) Complexes